Mesoferriheme

Description

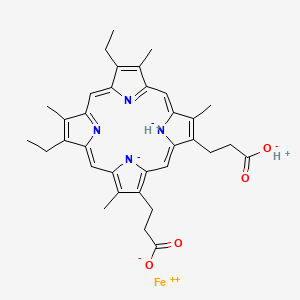

Structure

2D Structure

Properties

IUPAC Name |

3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTICFPLOXKSQO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36FeN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18040-04-5 | |

| Record name | Mesoferriheme | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018040045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational method for mesoferriheme synthesis involves the metallation of mesoporphyrin(IX) with iron(III) salts in a solution-phase reaction. Mesoporphyrin(IX), a dicarboxylic porphyrin, reacts with ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃) in acidic aqueous or organic solvents. The reaction proceeds via coordination of the iron(III) ion to the porphyrin’s tetrapyrrole core, followed by deprotonation to form the stable octahedral complex.

Key Reaction:

The stoichiometric ratio of iron to porphyrin is 1:1, though excess iron salts are often used to drive the reaction to completion. Spectral monitoring at 390–410 nm (Soret band) confirms successful metallation.

Optimized Reaction Conditions

-

Solvent Systems: Acetic acid, dimethylformamide (DMF), or methanol-water mixtures are preferred for their ability to solubilize both porphyrin and iron salts.

-

pH Control: Maintaining a pH of 6.0–7.5 minimizes dimerization, a competing reaction where two this compound monomers combine to form a dimer ( at 25°C). Lower pH values (<6.0) favor dimerization, while higher pH (>8.0) risks iron hydroxide precipitation.

-

Temperature and Time: Refluxing at 60–80°C for 4–6 hours achieves >90% conversion, though prolonged heating degrades the porphyrin macrocycle.

Purification Techniques

Post-reaction purification involves:

-

Solvent Extraction: Removing unreacted iron salts via washing with dilute HCl.

-

Column Chromatography: Silica gel columns eluted with chloroform-methanol (9:1) isolate this compound in >95% purity.

-

Recrystallization: Methanol-diethyl ether systems yield crystalline this compound suitable for X-ray diffraction studies.

Mechanochemical Synthesis: A Solvent-Free Alternative

Grinding-Based Metallation

Recent advances in mechanochemistry have enabled solvent-free synthesis of porphyrin complexes. In this method, mesoporphyrin(IX) and iron(III) acetate are ground with a catalytic amount of -toluenesulfonic acid (PTSA) in a ball mill. The mechanical force facilitates porphyrin-iron coordination without solvent mediation.

Procedure:

Yield and Scalability

Mechanochemical methods achieve yields of 4–6%, comparable to traditional solution-phase approaches but with reduced environmental impact. Extended oxidation periods (1 month) improve yields marginally (Table 1).

Table 1. Mechanochemical Synthesis Yield Under Varied Oxidation Times

| Milling Time (min) | Oxidation Duration | Average Yield (%) |

|---|---|---|

| 10 | 1 week | 1.82 |

| 10 | 1 month | 5.10 |

Redox-Assisted Metallation

Hypochlorite-Mediated Oxidation

Hypochlorite (OCl⁻) serves as a two-electron oxidant in this compound synthesis, converting ferrous precursors (e.g., mesoheme) to the ferric state. This method avoids dimerization by operating at neutral pH (6.92–8.88), where monomeric this compound dominates.

Kinetics:

The reaction follows second-order kinetics (), independent of pH within the studied range.

Challenges and Mitigation Strategies

Dimerization Equilibrium

This compound exists in equilibrium with its dimeric form, complicating isolation. Strategies to suppress dimerization include:

Oxidation State Stability

Iron(II) impurities from incomplete oxidation reduce catalytic activity. Post-synthesis treatment with DDQ or hydrogen peroxide ensures full oxidation to Fe(III).

Comparative Analysis of Synthesis Methods

Table 2. Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Solution-Phase | 90–95 | >95 | High reproducibility | Solvent waste generation |

| Mechanochemical | 4–6 | 85–90 | Solvent-free, room-temperature | Low yield, long oxidation |

| Redox-Assisted | 80–85 | 90–95 | Rapid kinetics | Requires hypochlorite handling |

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing and characterizing Mesoferriheme in laboratory settings?

- Methodological Answer : this compound synthesis typically follows metalloporphyrin protocols. Key steps include ligand chelation under inert conditions and iron incorporation via reflux. Characterization involves UV-Vis spectroscopy (Soret band analysis), mass spectrometry (MS) for molecular weight confirmation, and NMR for structural elucidation. Ensure purity via HPLC and elemental analysis. Document procedures with explicit reagent ratios, reaction times, and spectroscopic parameters to enable replication .

Table 1: Common Characterization Techniques for this compound

| Technique | Purpose | Key Parameters |

|---|---|---|

| UV-Vis | Confirm porphyrin core | Soret band (~400 nm), Q-bands |

| NMR | Structural analysis | Chemical shifts (δ ppm) of protons in axial ligands |

| MS | Molecular weight | m/z peaks matching theoretical mass |

| HPLC | Purity assessment | Retention time, peak integration |

Q. How can researchers ensure reproducibility in this compound redox behavior studies?

- Methodological Answer : Standardize electrochemical setups (e.g., cyclic voltammetry) using reference electrodes (e.g., Ag/AgCl) and controlled atmospheres (e.g., N₂ for O₂-sensitive experiments). Report solvent dielectric constants, supporting electrolyte concentrations, and scan rates. Cross-validate results with spectroelectrochemical methods to correlate redox states with spectral changes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported redox potentials of this compound across studies?

- Methodological Answer : Apply systematic literature review frameworks (e.g., PICO) to identify variables affecting discrepancies, such as solvent polarity or axial ligand effects. Replicate key studies under controlled conditions, and perform meta-analysis to quantify variability sources. Use FINER criteria to design follow-up experiments addressing gaps (e.g., ligand substitution impacts) .

Q. How to design a study investigating this compound’s role in enzymatic catalysis?

- Methodological Answer :

Hypothesis : Define catalytic efficiency (e.g., turnover number) relative to native heme cofactors.

Experimental Design : Use stopped-flow kinetics to measure substrate conversion rates. Compare apo-enzyme reconstituted with this compound vs. heme.

Controls : Include wild-type enzyme and metal-free porphyrin controls.

Data Analysis : Use Lineweaver-Burk plots to derive kinetic parameters. Address confounding factors (e.g., protein stability) via circular dichroism .

Table 2: Key Considerations for Enzyme Kinetic Studies

| Parameter | This compound-Specific Adjustment |

|---|---|

| Substrate saturation | Account for potential altered binding affinity |

| Temperature/pH | Test stability range via pre-incubation assays |

| Data normalization | Use protein concentration (Bradford assay) |

Q. What methodologies validate computational models predicting this compound’s electronic structure?

- Methodological Answer : Combine density functional theory (DFT) calculations with experimental validation. Compare computed UV-Vis spectra, redox potentials, and spin states (via EPR) with empirical data. Use software like Gaussian or ORCA for simulations, and document basis sets/convergence criteria for transparency .

Data Integrity & Reporting

Q. How should researchers address selective data reporting in this compound studies?

- Methodological Answer : Pre-register experimental designs (e.g., on Open Science Framework) to mitigate bias. Archive raw data (spectra, chromatograms) in repositories like Zenodo, adhering to FAIR principles. Disclose all experimental conditions, including failed attempts, to provide context for outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.